4-Chloroquinoline-6-carbaldehyde
Overview
Description
4-Chloroquinoline-6-carbaldehyde is a chemical compound with a molecular formula of C10H6ClNO . It is a widely studied chemical compound in scientific research, with numerous potential implications in various fields of research and industry.
Synthesis Analysis
The synthesis of quinoline derivatives, including this compound, often involves the application of Vilsmeier–Haack reaction . The reaction involves the use of methanol, chloroquinoline-3-carbaldehyde, and sulfuric acid . The mixture is then refluxed using a water condenser for a certain period, and the progress is monitored with TLC .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C10H6ClNO/c11-8-1-2-10-9(5-8)7(6-13)3-4-12-10/h1-6H .
Chemical Reactions Analysis
Quinoline derivatives, including this compound, have been synthesized through various reactions such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These reactions are used to construct the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Physical and Chemical Properties Analysis
The molecular weight of this compound is 191.62 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.
Scientific Research Applications
Synthesis and Biological Evaluation of Derivatives
A study on the synthesis and biological evaluation of chitosan Schiff base derivatives utilized 2-chloroquinoline-3-carbaldehyde among other compounds. These derivatives showed enhanced antibacterial activity and non-toxic characteristics, suggesting potential in biomedical applications (Haj, Mohammed, & Mohammood, 2020).
Advances in Chemistry and Applications
Research has highlighted recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and its analogs, covering synthesis, biological evaluation, and synthetic applications, demonstrating its versatility in creating biologically active compounds (Hamama et al., 2018).
Novel Synthesis Techniques
Novel synthesis routes for 4-amino-6-chloroquinoline-3-carbaldehyde have been developed, leading to the creation of benzo[3,4‐h][1,6]naphthyridine derivatives, showcasing the compound's utility in constructing complex molecular structures (Rote et al., 2011).
Docking Analysis and Potential Inhibitors
A docking analysis on new heterocyclic systems derived from 2-chloroquinoline-3-carbaldehydes proposed their potential as human AKT1 inhibitors, indicating possible applications in cancer treatment (Ghanei et al., 2016).
Synthesis and DNA Binding Studies
Synthesis and DNA binding studies of novel heterocyclic substituted quinoline Schiff bases from 2-chloroquinoline-3-carbaldehyde demonstrated significant antimicrobial activity, suggesting applications in developing antimicrobial agents (Lamani et al., 2008).
Mechanism of Action
Target of Action
Quinoline derivatives have been known to exhibit various biological activities such as antimalarial, antibacterial, and anticancer . Therefore, it’s plausible that 4-Chloroquinoline-6-carbaldehyde may interact with similar targets.
Mode of Action
Quinoline derivatives have been reported to interact with their targets, leading to changes at the molecular level
Biochemical Pathways
Given the biological activities associated with quinoline derivatives, it’s likely that this compound may affect pathways related to cell proliferation and survival .
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . . These properties could influence the bioavailability of the compound.
Result of Action
Quinoline derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines . Therefore, it’s plausible that this compound may have similar effects.
Safety and Hazards
Future Directions
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs suggest that there is ongoing research in the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . This indicates that there is potential for future research and development in this area.
Biochemical Analysis
Biochemical Properties
4-Chloroquinoline-6-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of quinoline derivatives. It interacts with various enzymes and proteins, facilitating the formation of complex biochemical structures. For instance, it has been used in the synthesis of pyrazole-containing quinoline derivatives, which exhibit significant pharmacological activities . The interactions between this compound and these biomolecules are primarily based on its ability to form covalent bonds, leading to the formation of stable complexes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that quinoline derivatives, including this compound, can affect the activity of various cellular enzymes, leading to alterations in metabolic pathways . Additionally, it has been observed to impact gene expression, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. For example, it has been shown to interact with hydrazine derivatives, leading to the formation of stable complexes that inhibit enzyme activity . These interactions result in changes in gene expression and cellular function, highlighting the compound’s potential as a biochemical tool.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its application in biochemical research. Over time, the compound may undergo degradation, leading to changes in its biochemical properties. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure to certain environments can lead to its degradation . These temporal effects are essential for understanding the long-term impact of this compound on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit minimal toxic effects, while higher doses can lead to adverse effects, including toxicity and cellular damage . These dosage-dependent effects are critical for determining the safe and effective use of this compound in biochemical research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. It has been shown to participate in the synthesis of quinoline derivatives, which are essential for various biochemical processes . The compound’s interactions with metabolic enzymes highlight its role in regulating cellular metabolism and its potential as a biochemical tool.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, influencing its biochemical activity . Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical research and therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, enhancing its efficacy as a biochemical tool.
Properties
IUPAC Name |
4-chloroquinoline-6-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-9-3-4-12-10-2-1-7(6-13)5-8(9)10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INLPDPKYJXJJMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697241 | |
Record name | 4-Chloroquinoline-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90697241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676256-25-0 | |
Record name | 4-Chloroquinoline-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90697241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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